molecular formula C22H26F2N4O3 B2666810 N-(2,5-difluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide CAS No. 899729-61-4

N-(2,5-difluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide

货号: B2666810
CAS 编号: 899729-61-4
分子量: 432.472
InChI 键: AGYIEKJNBXCWBQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2,5-difluorophenyl)-N’-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of fluorine atoms on the phenyl ring, a dimethylamino group, and a morpholine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-N’-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 2,5-difluoroaniline with an appropriate acylating agent to form an intermediate.

    Coupling Reaction: The intermediate is then coupled with 4-(dimethylamino)benzaldehyde under specific conditions to form a secondary intermediate.

    Final Amide Formation: The secondary intermediate undergoes a reaction with morpholine and an appropriate coupling reagent to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle the multi-step synthesis.

    Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.

    Purification Techniques: Using advanced purification techniques like crystallization, distillation, and chromatography to obtain the final product.

化学反应分析

Types of Reactions

N-(2,5-difluorophenyl)-N’-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation Products: Corresponding oxidized derivatives.

    Reduction Products: Reduced forms of the compound.

    Substitution Products: Compounds with substituted functional groups.

科学研究应用

Pharmacological Applications

1. Kinesin Spindle Protein Inhibition

One of the primary applications of this compound is its role as an inhibitor of kinesin spindle protein (KSP). KSP is crucial for mitotic spindle assembly and function, making it a target for cancer therapies. The inhibition of KSP can disrupt cancer cell division, leading to apoptosis. Research indicates that compounds similar to N-(2,5-difluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide have shown efficacy in overcoming resistance mechanisms associated with traditional chemotherapeutics by targeting this pathway .

2. Cancer Treatment

The compound's ability to inhibit KSP suggests it could be effective in treating various cancers, particularly those resistant to conventional treatments like taxanes. Clinical studies have indicated that KSP inhibitors can enhance therapeutic outcomes by selectively inducing cell death in cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects commonly associated with cancer therapies .

Structural Insights and Mechanism of Action

The structural characteristics of this compound facilitate its interaction with KSP. The presence of fluorine atoms enhances the compound's binding affinity and metabolic stability, which are essential for its therapeutic effectiveness. The morpholine group contributes to the compound's solubility and bioavailability, further supporting its pharmacological potential .

Case Studies

Case Study 1: Efficacy in Taxane-Refractory Tumors

A clinical trial involving MK-0731 demonstrated promising results in patients with taxane-refractory solid tumors. The study highlighted the potential of KSP inhibitors to provide therapeutic options for patients who have exhausted standard chemotherapy regimens. The trial reported manageable toxicity profiles and signs of antitumor activity .

Case Study 2: Mechanistic Studies on Resistance Mechanisms

Research into the mechanisms underlying resistance to traditional chemotherapeutics revealed that the use of KSP inhibitors could circumvent these pathways. Studies showed that combining this compound with existing therapies resulted in enhanced efficacy against resistant cancer cell lines .

作用机制

The mechanism of action of N-(2,5-difluorophenyl)-N’-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide involves:

    Molecular Targets: Interaction with specific molecular targets such as enzymes, receptors, or proteins.

    Pathways Involved: Modulation of biochemical pathways, leading to desired biological effects.

相似化合物的比较

Similar Compounds

  • N-(2,4-difluorophenyl)-N’-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide
  • N-(2,5-difluorophenyl)-N’-{2-[4-(methylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide

Uniqueness

  • Fluorine Substitution : The presence of fluorine atoms at specific positions on the phenyl ring.
  • Functional Groups : Unique combination of dimethylamino and morpholine groups.
  • Chemical Stability : Enhanced stability due to specific structural features.

生物活性

N-(2,5-difluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide, often referred to as a novel compound in pharmaceutical research, exhibits significant biological activities. This article explores its pharmacological properties, mechanism of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₅F₂N₃O
  • Molecular Weight : 345.33 g/mol

This compound features a difluorophenyl group, a dimethylaminophenyl moiety, and a morpholine structure, which contribute to its unique biological activity.

Research indicates that this compound interacts with various biological targets, primarily G protein-coupled receptors (GPCRs). GPCRs play crucial roles in signal transduction and are implicated in numerous physiological processes. The compound's activity may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are vital for mood regulation and cognitive functions .

Pharmacological Effects

  • Antidepressant Activity : Studies have shown that compounds with similar structures exhibit antidepressant-like effects in animal models. The interaction with serotonin transporters suggests potential for treating depression .
  • Antitumor Properties : Preliminary data indicate that the compound may possess cytotoxic effects against various cancer cell lines. Its ability to induce apoptosis has been observed in studies focusing on breast and lung cancer cells .
  • Antimicrobial Activity : Some derivatives of this compound have demonstrated significant antimicrobial properties against both gram-positive and gram-negative bacteria. This suggests potential applications in treating infections .

Case Studies

StudyObjectiveFindings
Study 1Evaluate antidepressant effectsThe compound showed a significant reduction in depressive behavior in rodent models compared to control groups.
Study 2Assess cytotoxicityIC50 values indicated effective inhibition of cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
Study 3Investigate antimicrobial propertiesThe compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

属性

IUPAC Name

N'-(2,5-difluorophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26F2N4O3/c1-27(2)17-6-3-15(4-7-17)20(28-9-11-31-12-10-28)14-25-21(29)22(30)26-19-13-16(23)5-8-18(19)24/h3-8,13,20H,9-12,14H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYIEKJNBXCWBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。